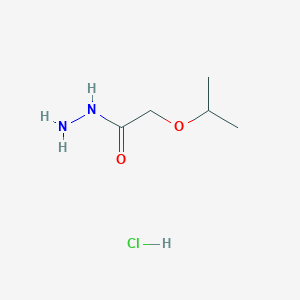

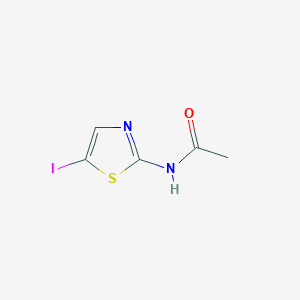

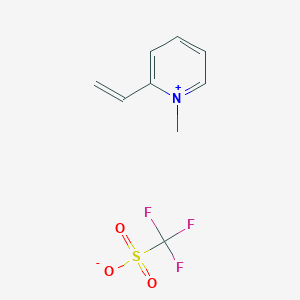

N-(5-iodo-1,3-thiazol-2-yl)acetamide

Overview

Description

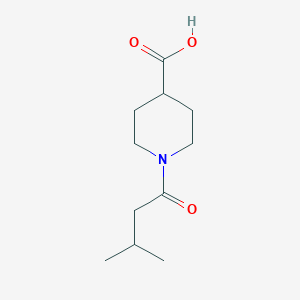

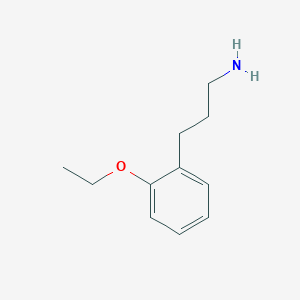

“N-(5-iodo-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic rings that consist of sulfur and nitrogen atoms . This compound has been found to have various biological activities .

Molecular Structure Analysis

The thiazole ring in “this compound” consists of sulfur and nitrogen atoms in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Synthesis and Biological Activities

Analgesic Activity : N-(5-iodo-1,3-thiazol-2-yl)acetamide derivatives have been synthesized and investigated for their potential analgesic properties. Studies have shown that certain acetamide derivatives exhibit significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, without negatively affecting motor coordination (Kaplancıklı et al., 2012).

Antimicrobial Activity : The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains have been investigated. These compounds have shown promising antimicrobial activities at minimum inhibition concentrations (MICs) ranging from 4 to 16 µg/mL (Rezki, 2016).

Anticancer Properties : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has revealed their potential as anticancer agents. Certain derivatives have shown high selectivity and potency against human lung adenocarcinoma cells, indicating their promise for further investigation in cancer treatment (Evren et al., 2019).

Anticonvulsant Evaluation : Studies on the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives have been conducted. These compounds have shown significant efficacy against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, with one compound, in particular, displaying exceptional anticonvulsant activity (Nath et al., 2021).

Glutaminase Inhibition : The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including this compound derivatives, as glutaminase inhibitors have shown promising results in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model. This highlights their potential application in cancer therapy by targeting glutaminase, a key enzyme in cancer cell metabolism (Shukla et al., 2012).

Future Directions

Thiazole-bearing compounds like “N-(5-iodo-1,3-thiazol-2-yl)acetamide” have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . Therefore, future research may focus on finding new leads that may later be translated into new drugs .

Properties

IUPAC Name |

N-(5-iodo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCOZJCUBYEGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591891 | |

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-43-4 | |

| Record name | N-(5-Iodo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)